molecular formula C9H18N2O B1523970 2-(Piperazin-1-yl)cyclopentan-1-ol CAS No. 858851-39-5

2-(Piperazin-1-yl)cyclopentan-1-ol

Cat. No.: B1523970
CAS No.: 858851-39-5
M. Wt: 170.25 g/mol
InChI Key: YFZKFNUJXUUPNL-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-yl)cyclopentan-1-ol” is a chemical compound with the linear formula C9H19O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC@H[C@@H]1N2CCNCC2.Cl . The InChI key for this compound is QKAAMRXVPYMFCW-VTLYIQCISA-N .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid . Its molecular weight is 170.25 .

Scientific Research Applications

Synthesis and Structural Analysis

A study involving the synthesis and structural analysis of heterocyclic compounds related to 2-(Piperazin-1-yl)cyclopentan-1-ol revealed the successful creation and characterization of new compounds. These compounds, obtained through multistep synthesis, were analyzed using techniques such as IR, NMR, and X-ray diffraction. This research is significant in understanding the molecular structure and properties of these compounds, potentially leading to novel applications in various fields (Lv et al., 2019).

Anticancer and Antimicrobial Applications

The anticancer potential of this compound derivatives was explored in a study where synthesized compounds showed promising activities against human bone cancer cell lines. The study also included molecular docking investigations to understand their potential antiviral activity, providing insights into the potential therapeutic applications of these compounds in oncology (Rajkumar et al., 2014). Additionally, novel derivatives of this compound demonstrated significant antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (Mekky & Sanad, 2020).

Antidiabetic and Antifungal Research

In the field of diabetes research, derivatives of this compound were identified as new antidiabetic compounds. Studies have demonstrated their effectiveness in improving glucose tolerance in type II diabetes rat models. This highlights the potential of these compounds in developing new treatments for diabetes (Le Bihan et al., 1999). Furthermore, a series of these derivatives exhibited significant antifungal activity against various fungal cultures, making them potential candidates for antifungal therapies (Upadhayaya et al., 2004).

Pharmaceutical and Agrochemical Potential

The structural analysis of this compound derivatives has revealed their potential for use as starting materials in pharmaceutical and agrochemical applications. These analyses, including hydrogen bonding and π–π stacking interactions, provide a foundation for exploring the practical applications of these compounds in various industries (Xu & Jing, 2009).

Safety and Hazards

The compound “2-(Piperazin-1-yl)cyclopentan-1-ol” is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . The hazard statements associated with this compound are H310 - H319 . The precautionary statements are P262 - P280 - P280 - P302 + P352 + P310 - P337 + P313 - P361 + P364 .

Properties

IUPAC Name

2-piperazin-1-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-9-3-1-2-8(9)11-6-4-10-5-7-11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZKFNUJXUUPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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